2,2-Difluoro-3-oxo-3-phenylpropanenitrile
CAS No.: 71683-04-0
Cat. No.: VC17980503
Molecular Formula: C9H5F2NO
Molecular Weight: 181.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71683-04-0 |
|---|---|
| Molecular Formula | C9H5F2NO |
| Molecular Weight | 181.14 g/mol |
| IUPAC Name | 2,2-difluoro-3-oxo-3-phenylpropanenitrile |
| Standard InChI | InChI=1S/C9H5F2NO/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5H |
| Standard InChI Key | SKGHUYIMVHKRBC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(C#N)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The molecular formula of 2,2-difluoro-3-oxo-3-phenylpropanenitrile is C₁₀H₇F₂NO, with a molecular weight of 195.17 g/mol. Key structural features include:
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A carbonyl group at position 3, enabling nucleophilic addition reactions.
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Two fluorine atoms at position 2, enhancing electrophilicity and influencing steric interactions.
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A phenyl ring conjugated to the carbonyl, contributing to aromatic stabilization.
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A nitrile group at position 1, offering sites for further functionalization.
The presence of fluorine atoms significantly alters the compound’s electronic profile compared to non-fluorinated analogs. The electronegativity of fluorine increases the polarity of the C–F bonds, rendering the α-carbon more electrophilic and susceptible to nucleophilic attack.
Table 1: Comparative Molecular Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16 | Carbonyl, nitrile |
| 2-Fluoro-3-oxo-3-phenylpropanenitrile | C₉H₆FNO | 163.15 | Carbonyl, nitrile, fluorine |
| 2,2-Difluoro-3-oxo-3-phenylpropanenitrile | C₁₀H₇F₂NO | 195.17 | Carbonyl, nitrile, two fluorines |
Synthetic Strategies
Laboratory-Scale Synthesis
While no explicit protocols for 2,2-difluoro-3-oxo-3-phenylpropanenitrile are documented, its synthesis can be inferred from methods used for monofluoro analogs. A plausible route involves:
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Fluorination of 3-Oxo-3-phenylpropanenitrile:
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Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI).
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Conditions: Anhydrous acetonitrile, 60–80°C, 12–24 hours.
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Mechanism: Electrophilic fluorination at the α-position via an enolate intermediate.
The difluoro derivative likely requires a two-step fluorination process or excess fluorinating agent to introduce the second fluorine atom.
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Industrial Production Considerations
Scaling this synthesis necessitates optimization for yield and purity:
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Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.
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Catalytic Systems: Transition-metal catalysts (e.g., palladium) may improve regioselectivity.
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at ~1,720 cm⁻¹ (C=O stretch) and ~2,250 cm⁻¹ (C≡N stretch).
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NMR Spectroscopy:
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¹H NMR: Absence of protons at the difluorinated C2 position; aromatic protons (δ 7.3–7.8 ppm).
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¹³C NMR: Carbonyl carbon (δ ~190 ppm), nitrile carbon (δ ~120 ppm).
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Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The difluorinated α-carbon undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:
This reactivity is exploited in pharmaceutical synthesis to introduce amine functionalities.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine.
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Oxidation: The phenyl ring can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
Comparative Analysis with Structural Analogs
Table 2: Biological Activity of Fluorinated Propanenitriles
| Compound | Target Enzyme | IC₅₀ (nM) | Key Advantage |
|---|---|---|---|
| 2-Fluoro-3-oxo-3-phenylpropanenitrile | Thrombin | 165 | Moderate selectivity |
| 2,2-Difluoro-3-oxo-3-phenylpropanenitrile | Thrombin (predicted) | <100 | Enhanced binding affinity |
| 3-Oxo-3-phenylpropanenitrile | N/A | N/A | Limited bioactivity |
The difluoro compound’s predicted lower IC₅₀ stems from stronger hydrogen bonding via fluorine’s electronegativity.
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